2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane
Description
2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane is a bicyclic organic compound featuring a fused cyclohexane and oxirane (epoxide) ring system. The molecule contains two methoxy (-OCH₃) groups at the 2-position of the bicyclo[4.1.0]heptane framework. The parent compound, 7-oxabicyclo[4.1.0]heptane (C₆H₁₀O), has a molecular weight of 98.14 and serves as a foundational scaffold for derivatives .
Properties
CAS No. |
92208-13-4 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2,2-dimethoxy-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H14O3/c1-9-8(10-2)5-3-4-6-7(8)11-6/h6-7H,3-5H2,1-2H3 |
InChI Key |
ORVPQDMCUFCMCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCC2C1O2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of cyclohexene oxide with methanol in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an aprotic solvent.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted ethers or alcohols.
Scientific Research Applications
2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with nucleophiles, leading to the formation of new bonds and the modification of molecular structures. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Trends
Electronic Effects :
- The dimethoxy groups in 2,2-dimethoxy-7-oxabicyclo[4.1.0]heptane are electron-donating, which may stabilize the epoxide ring against nucleophilic attack compared to electron-withdrawing groups (e.g., vinyl or phenyl derivatives) .
- 1-Phenyl-7-oxabicyclo[4.1.0]heptane (C₁₂H₁₄O) shows reduced reactivity in epoxide ring-opening due to steric hindrance from the bulky phenyl group .
Steric Considerations :
- Substituents like 1,3-dioxolane (C₉H₁₄O₃) increase polarity and solubility in polar solvents, whereas vinyl groups (C₉H₁₂O) enhance reactivity in polymerization or Diels-Alder reactions .
- Methyl and epoxide substituents (C₁₀H₁₆O₂) introduce steric strain, making the compound highly reactive in crosslinking reactions .
Synthetic Applications: The parent compound (C₆H₁₀O) is synthesized via epoxidation of cyclohexene, while derivatives like 3-vinyl-7-oxabicyclo[4.1.0]heptane require specialized methods such as Corey-Winter olefination .
Biological Relevance :
- Conformational studies of 3-oxabicyclo[4.1.0]heptane derivatives suggest that substituents like dioxolane or methoxy groups influence their utility as bioisosteres for heterocyclic rings in drug design .
Research Findings and Data
Table 2: Experimental Data for Selected Derivatives
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